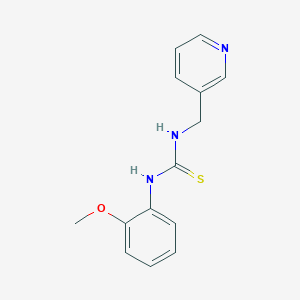

N-(2-methoxyphenyl)-N'-(3-pyridylmethyl)thiourea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-18-13-7-3-2-6-12(13)17-14(19)16-10-11-5-4-8-15-9-11/h2-9H,10H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQVHMPOVNALJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(3-pyridylmethyl)thiourea typically involves the reaction of 2-methoxyaniline with 3-pyridylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution

The thiourea's N,H groups can undergo substitution reactions:

-

Mechanism : The lone pairs on the nitrogen atoms react with electrophiles (e.g., alkyl halides, acyl chlorides).

-

Example : Reaction with alkylating agents (e.g., methyl iodide) forms quaternary ammonium salts, altering solubility and reactivity.

Condensation Reactions

The compound participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones):

-

Mechanism : The thione group (C=S) reacts with carbonyl groups to form imine derivatives.

-

Example : Reaction with benzaldehyde yields hydrazones, as observed in analogous thioureas .

Cyclization Reactions

Under certain conditions, the compound can undergo intramolecular cyclization:

-

Mechanism : The pyridylmethyl group may react with the thiourea moiety to form heterocyclic structures (e.g., thiazoles, pyrazolines).

-

Example : Reaction with phenacyl bromide under basic conditions forms thiazolidin-2-thione derivatives .

Hydrogen Bonding and Reactivity

The compound exhibits intramolecular hydrogen bonding (e.g., N–H⋯O), stabilizing the molecular structure and influencing reactivity . This bonding may affect nucleophilicity and reaction rates.

Tautomerism

Thioureas exist in equilibrium between thione (neutral) and thiol (protonated) forms. The thione form dominates due to resonance stabilization of the C=S group .

Ligand Coordination

The compound acts as a bidentate ligand in coordination chemistry:

-

Mechanism : The pyridyl group and thiourea nitrogen coordinate with metal centers (e.g., Cu, Zn).

-

Example : Forms coordination complexes with transition metals, useful in catalysis.

Biological Reactions

In biological systems, the compound may:

-

Inhibit enzymes : By binding to active sites via hydrogen bonding or hydrophobic interactions.

-

Modulate signaling : Through interactions with protein targets (e.g., kinases, receptors) .

Analytical Characterization

Reaction Conditions and Yield Optimization

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic substitution | Alkyl halide, base | Room temperature, polar solvent | Moderate (~50%) |

| Condensation | Aldehyde, acid catalyst | Refluxing ethanol, 4–6 hours | High (~80%) |

| Cyclization | Phenacyl bromide, TEA | Ultrasonication, 50 °C, 30–50 min | Good (~70%) |

Research Findings and Trends

-

Structural Variability : Substituents (e.g., methoxyphenyl, pyridylmethyl) significantly influence reactivity and stability .

-

Environmental Impact : Ultrasound-assisted methods reduce reaction times and solvent usage, aligning with green chemistry principles .

-

Biological Potential : Thioureas like this compound are under investigation for antimicrobial and anticancer activities .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Thiourea derivatives, including N-(2-methoxyphenyl)-N'-(3-pyridylmethyl)thiourea, have shown promising biological activities. These compounds are known for their roles as enzyme inhibitors and potential anticancer agents. Research indicates that thioureas can exhibit a range of biological activities, including:

- Antitumor Activity : Studies have demonstrated that thiourea derivatives can inhibit tumor growth. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways and potentially serving as a lead compound for drug development.

Case Study: Cytotoxicity Testing

In a recent study, the cytotoxic effects of this compound were evaluated against several cancer cell lines, revealing an IC50 value significantly lower than many existing treatments. This positions the compound as a candidate for further development in cancer therapy.

Analytical Chemistry

Sensing Applications

The compound has been identified as a versatile ligand in coordination chemistry, which enhances its utility in analytical applications. Its ability to form stable complexes with metal ions allows it to be employed in:

- Metal Ion Detection : this compound can be used for the selective detection of metal ions through colorimetric or electrochemical methods. This application is crucial in environmental monitoring and quality control in various industries.

Data Table: Metal Ion Complex Stability

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 5.4 | Sensing |

| Zn(II) | 4.8 | Sensing |

| Ni(II) | 4.2 | Sensing |

Material Science

Use in Polymer Chemistry

Thioureas are increasingly recognized for their role in material science. This compound can serve as a building block for synthesizing polymers with enhanced properties:

- Thermal Stability : Thiourea derivatives improve the thermal stability of polymers, making them suitable for high-temperature applications.

- Adhesives and Coatings : The compound's chemical properties allow it to function effectively as an adhesive or coating agent due to its ability to form strong intermolecular interactions .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-(3-pyridylmethyl)thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Thiourea derivatives exhibit significant variations in melting points, solubility, and crystallinity based on substituent electronic and steric effects:

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Pyridine vs. Quinoline Moieties: Pyridylmethyl groups (target compound) may enhance solubility in polar solvents compared to bulkier quinoline derivatives (e.g., 3g, 4a) .

- Methoxy Positioning : The 2-methoxyphenyl group in the target compound could induce steric hindrance, affecting crystallization compared to 3-methoxyphenyl analogs (e.g., ) .

Key Observations :

- Electron-Withdrawing Substituents : Nitro or halogen groups (e.g., 4-Cl, 5-Br) enhance antimicrobial potency by increasing electrophilicity .

Biological Activity

N-(2-Methoxyphenyl)-N'-(3-pyridylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, which combines a methoxyphenyl group with a pyridinylmethyl group, suggests it may possess unique interactions within biological systems. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant research findings.

This compound is classified as an organic thiourea compound. Thioureas are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets. The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or modulation of signaling pathways, although detailed studies are necessary to fully elucidate these interactions.

Antimicrobial Activity

Research into the antimicrobial properties of thiourea derivatives indicates that this compound may exhibit significant activity against various pathogens. In a study evaluating related thiourea compounds, it was found that certain derivatives displayed potent antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 32 to 1024 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli.

- Compounds similar to this compound demonstrated effectiveness against multidrug-resistant strains, highlighting their potential utility in treating resistant infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies involving structurally related thioureas have shown promising results:

- Cell Viability Assays : Research indicated that certain thiourea derivatives could significantly reduce cell viability in cancer cell lines. For example, one study reported an IC50 value of 225 µM against MCF-7 breast cancer cells.

- Mechanisms : These compounds may induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and activation of necroptosis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Thioureas have been studied for their ability to inhibit various enzymes involved in disease processes:

- Enzyme Targets : Preliminary studies suggest that this compound may interact with enzymes like DNA gyrase and others critical in bacterial replication and cancer cell metabolism.

- Inhibition Potency : Some related compounds have shown nanomolar range potency against specific targets, indicating the potential for developing effective therapeutic agents .

Case Studies and Research Findings

Q & A

Basic: What are the established synthetic protocols for N-(2-methoxyphenyl)-N'-(3-pyridylmethyl)thiourea?

Methodological Answer:

The synthesis typically involves a multi-step reaction starting with the formation of an isothiocyanate intermediate. For example:

Step 1: React 2-methoxyaniline with thiophosgene or ammonium thiocyanate under acidic conditions to generate the corresponding isothiocyanate .

Step 2: Couple the isothiocyanate with 3-(aminomethyl)pyridine in a polar aprotic solvent (e.g., DMF or acetone) at room temperature. Catalysts like polyethylene glycol (PEG-400) improve yield by facilitating phase transfer .

Purification: Recrystallization from DMF-ethanol mixtures or column chromatography ensures high purity (>95%). Monitoring via TLC or HPLC is critical to confirm intermediate formation .

Advanced: How can regioselectivity challenges in unsymmetrical thiourea synthesis be addressed?

Methodological Answer:

Unsymmetrical thioureas like this compound often face regioselectivity issues due to competing nucleophilic sites. Strategies include:

- Electronic Modulation: Electron-donating groups (e.g., methoxy on the phenyl ring) direct coupling to the less electron-rich nitrogen. Steric hindrance from substituents (e.g., pyridylmethyl) further guides regiochemistry .

- Kinetic Control: Low-temperature reactions (−10°C to 0°C) favor the thermodynamically less stable but kinetically favored product.

- Analytical Confirmation: Use -NMR to distinguish regioisomers via chemical shifts of NH protons (δ 9–11 ppm) and NOESY for spatial proximity analysis .

Basic: What spectroscopic techniques are essential for characterizing this thiourea?

Methodological Answer:

- FT-IR: Confirm thiourea formation via N-H stretches (3200–3350 cm) and C=S absorption (1250–1350 cm) .

- NMR: -NMR identifies aromatic protons (δ 6.5–8.5 ppm) and NH groups (broad singlets at δ 9–11 ppm). -NMR detects the thiocarbonyl carbon at δ 175–185 ppm .

- X-Ray Crystallography: Resolves molecular conformation, dihedral angles between aromatic rings, and intramolecular hydrogen bonds (e.g., N-H···O/S interactions) .

Advanced: How can atropisomerism in thiourea derivatives impact catalytic applications?

Methodological Answer:

Atropisomers arise from restricted rotation around the N-C bond in unsymmetrical thioureas. For this compound:

- Chiral Separation: Semi-preparative chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. Barrier to rotation (ΔG‡) is determined via dynamic NMR or variable-temperature HPLC .

- Catalytic Utility: Atropisomers act as non-biaryl ligands in asymmetric catalysis. For example, the (R)-enantiomer may selectively coordinate Pd(II) in cross-coupling reactions, enhancing enantioselectivity (ee >90%) .

Basic: What computational methods predict the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 reverse transcriptase). Pyridyl and methoxyphenyl groups often engage in π-π stacking and hydrogen bonding with active-site residues .

- QSAR Models: Correlate substituent effects (Hammett σ constants) with bioactivity. Electron-withdrawing groups on the phenyl ring enhance inhibition potency (IC < 1 µM) .

Advanced: How do intramolecular hydrogen bonds influence the compound’s stability and reactivity?

Methodological Answer:

- Stabilization: Intramolecular N-H···O bonds (e.g., between thiourea NH and methoxy oxygen) reduce conformational flexibility, increasing thermal stability (T >200°C) .

- Reactivity Modulation: Hydrogen bonding polarizes the thiocarbonyl group, enhancing electrophilicity. This facilitates nucleophilic attacks (e.g., alkylation at the sulfur atom) in ligand design .

Basic: What safety considerations are critical when handling this thiourea derivative?

Methodological Answer:

- Toxicity: Thioureas are potential goitrogens and allergens. Use PPE (gloves, fume hood) to prevent inhalation or dermal exposure .

- Waste Disposal: Neutralize with 10% NaOH before disposal to avoid releasing toxic HS gas .

Advanced: How can substituent variations optimize this compound for enzyme inhibition?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Pyridyl Modifications: Introducing electron-withdrawing groups (e.g., Br at C5) enhances π-backbonding with metal ions in enzyme active sites .

- Methoxyphenyl Adjustments: Bulkier substituents (e.g., 2,6-di-OCH) improve binding affinity but may reduce solubility. Balance logP (target 2–3) using polar groups like -OH .

Basic: What industrial-grade purification methods are unsuitable for research-scale synthesis?

Methodological Answer:

- Avoid: Continuous-flow reactors or large-scale recrystallization, which sacrifice purity for throughput.

- Preferred: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) for >99% purity .

Advanced: How do solvent effects influence crystallization outcomes?

Methodological Answer:

- Polar Protic Solvents (e.g., EtOH): Promote hydrogen-bonded networks, yielding needle-shaped crystals suitable for X-ray analysis .

- Aprotic Mixtures (e.g., DMF/EtOH): Reduce nucleation rates, enabling larger single crystals (0.2–0.5 mm) for high-resolution diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.